molecular formula C16H25Cl2N3O B1413358 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride CAS No. 2109104-20-1

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride

Cat. No.: B1413358
CAS No.: 2109104-20-1
M. Wt: 346.3 g/mol
InChI Key: UGNRYAIGQKINEX-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle.

Preparation Methods

The synthesis of 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

Properties

IUPAC Name

piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNRYAIGQKINEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
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